molecular formula C20H18N2O6 B2743977 3,3'-(1,3-benzodioxol-5-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) CAS No. 501103-40-8

3,3'-(1,3-benzodioxol-5-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one)

Cat. No.: B2743977
CAS No.: 501103-40-8
M. Wt: 382.372
InChI Key: HLMFLZPTVRSFBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3'-(1,3-benzodioxol-5-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) is a useful research compound. Its molecular formula is C20H18N2O6 and its molecular weight is 382.372. The purity is usually 95%.
BenchChem offers high-quality 3,3'-(1,3-benzodioxol-5-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3'-(1,3-benzodioxol-5-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photoluminescent Properties and Coordination Polymers

Research on metal-organic coordination polymers reveals a focus on synthesizing materials with unique structures and properties, such as photoluminescence. For instance, a study by Zang et al. (2009) discusses the hydro(solvo)thermal synthesis of four 2D metal–organic coordination polymers incorporating cadmium clusters. These compounds exhibit strong luminescent emission, highlighting potential applications as optical materials (Zang et al., 2009).

Magnetic Properties and Coordination Chemistry

The synthesis and structural characterization of complexes based on isomeric bis(tacn) ligands and copper(II) ions are discussed by Coghlan et al. (2016). These complexes form binuclear structures with unique coordination environments, contributing to the understanding of metal-ligand interactions in coordination compounds (Coghlan et al., 2016).

Catalysis and Functional Models

A study by Sankaralingam and Palaniandavar (2014) presents diiron(III) complexes as functional models for methane monooxygenases, showcasing the effect of the capping ligand on alkane hydroxylation. This research underlines the complexes' role as catalysts for selective hydroxylation of alkanes, emphasizing the influence of ligand structure on catalytic activity (Sankaralingam & Palaniandavar, 2014).

Supramolecular Chemistry and Ligand Design

Research into supramolecular pseudorotaxane polymers from Gibson et al. (2003) explores the self-assembly of polymers from complementary homoditopic molecules, demonstrating the intricate design and potential applications of supramolecular systems (Gibson et al., 2003).

Structural Diversity and Coordination Polymers

The work by Zhao et al. (2002) on the synthesis and structure of a 3D cobalt(II) coordination polymer with 1,4-bis(imidazole-1-ylmethyl)benzene showcases the structural diversity achievable through coordination chemistry, hinting at the vast potential for creating materials with specific functions (Zhao et al., 2002).

Properties

IUPAC Name

3-[1,3-benzodioxol-5-yl-(4-hydroxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-4-hydroxy-6-methyl-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O6/c1-9-5-12(23)17(19(25)21-9)16(18-13(24)6-10(2)22-20(18)26)11-3-4-14-15(7-11)28-8-27-14/h3-7,16H,8H2,1-2H3,(H2,21,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMFLZPTVRSFBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)C(C2=CC3=C(C=C2)OCO3)C4=C(C=C(NC4=O)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.